[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanone
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Overview
Description
2-{1-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole core linked to a piperidine ring, which is further connected to an oxazole ring substituted with a tetrahydronaphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydronaphthyl-substituted oxazole. This can be achieved by reacting 5,6,7,8-tetrahydronaphthalen-2-ylamine with an appropriate oxazole precursor under controlled conditions .
Next, the oxazole derivative is coupled with a piperidine ring through a carbonyl linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Finally, the piperidine-oxazole intermediate is reacted with a benzothiazole derivative to form the final compound. This step may involve nucleophilic substitution reactions under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{1-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups onto the benzothiazole ring .
Scientific Research Applications
2-{1-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials, including polymers and nanomaterials.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-{1-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: This compound shares the tetrahydronaphthyl group and is used in similar applications.
(5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile: Another compound with a tetrahydronaphthyl group, used in organic synthesis.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: A related compound with potential biological activity.
Uniqueness
2-{1-[5-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is unique due to its combination of a benzothiazole core, piperidine ring, and oxazole ring with a tetrahydronaphthyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H25N3O2S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C26H25N3O2S/c30-26(22-16-23(31-28-22)20-10-9-17-5-1-2-6-19(17)15-20)29-13-11-18(12-14-29)25-27-21-7-3-4-8-24(21)32-25/h3-4,7-10,15-16,18H,1-2,5-6,11-14H2 |
InChI Key |
WLLQCTBXHZIAFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)N4CCC(CC4)C5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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